REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10]C(C(OC)=O)=[CH:4][C:3]=1[CH2:12][O:13][CH3:14].C[O:16][CH2:17][C:18]1C=C(C(O)=O)C=CC=1C1C=CC=CC=1C.[CH3:34][CH2:35][O-:36].[Na+].[CH3:38]CO>>[Br:1][C:2]1[CH:11]=[CH:10][C:34]([C:35]([O:16][CH2:17][CH3:18])=[O:36])=[CH:4][C:3]=1[CH2:12][O:13][CH2:14][CH3:38] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)OC)C=C1)COC
|
Name
|
Intermediate 28
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
104.83 mg
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with a 5% NaHCO3 aqueous solution, NaCl sat. solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (cHex/ethyle acetate)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)OCC)C=C1)COCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |